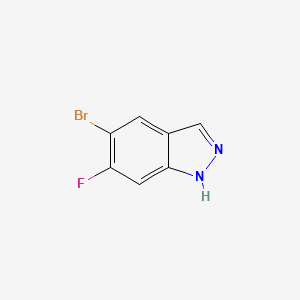

5-Bromo-6-fluoro-1H-indazole

Descripción general

Descripción

5-Bromo-6-fluoro-1H-indazole: is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The presence of bromine and fluorine atoms in the structure of this compound enhances its reactivity and potential for various chemical transformations.

Mecanismo De Acción

Target of Action

5-Bromo-6-fluoro-1H-indazole is a chemical compound that has been used in the preparation of histone deacetylase inhibitors . Histone deacetylases (HDACs) are a group of enzymes that remove acetyl groups from an ε-N-acetyl lysine amino acid on a histone, allowing the histones to wrap the DNA more tightly. This function is crucial for the regulation of gene expression.

Mode of Action

This modification can result in a more relaxed chromatin structure and an increase in gene expression .

Biochemical Pathways

The biochemical pathways affected by this compound are likely to be those involving histone deacetylation and gene expression. By inhibiting histone deacetylases, this compound can affect the transcription of various genes, potentially leading to a variety of downstream effects .

Pharmacokinetics

These properties are crucial in determining the bioavailability of the compound, its distribution within the body, its metabolism, and its eventual elimination .

Result of Action

The molecular and cellular effects of this compound’s action are likely to be related to changes in gene expression resulting from the inhibition of histone deacetylases . These changes can have a variety of effects depending on the specific genes affected.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other substances can affect the stability of the compound and its ability to interact with its targets . .

Análisis Bioquímico

Cellular Effects

Similar compounds have been shown to have a variety of effects on cells, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

Indazoles often exert their effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Temporal Effects in Laboratory Settings

It has a boiling point of 332.2±22.0 °C at 760 mmHg and a density of 1.9±0.1 g/cm3 .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-6-fluoro-1H-indazole typically involves the cyclization of appropriate precursors. One common method is the cyclization of 2-bromo-3-fluoroaniline with hydrazine hydrate under acidic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which then undergoes cyclization to form the indazole ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize byproducts and maximize the efficiency of the process.

Análisis De Reacciones Químicas

Types of Reactions:

Substitution Reactions: The bromine and fluorine atoms in 5-Bromo-6-fluoro-1H-indazole can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium hydride and alkyl halides.

Oxidation Reactions: The compound can undergo oxidation reactions to introduce additional functional groups or modify existing ones. Oxidizing agents such as potassium permanganate or hydrogen peroxide are often used.

Reduction Reactions: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of reduced derivatives.

Common Reagents and Conditions:

Nucleophilic Substitution: Sodium hydride, alkyl halides, dimethylformamide (DMF) as a solvent.

Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid as a solvent.

Reduction: Lithium aluminum hydride, sodium borohydride, tetrahydrofuran (THF) as a solvent.

Major Products:

- Substituted indazoles with various functional groups.

- Oxidized derivatives with additional oxygen-containing groups.

- Reduced derivatives with modified hydrogen content.

Aplicaciones Científicas De Investigación

Chemistry: 5-Bromo-6-fluoro-1H-indazole is used as a building block in organic synthesis

Biology: In biological research, this compound is studied for its potential as a pharmacophore. It can be used to design molecules that interact with specific biological targets, such as enzymes or receptors.

Medicine: The compound is explored for its potential therapeutic applications. Indazole derivatives, including this compound, have shown promise in the treatment of diseases such as cancer, inflammation, and bacterial infections.

Industry: In the industrial sector, this compound is used in the development of agrochemicals and materials science. Its unique properties make it suitable for creating new materials with specific characteristics.

Comparación Con Compuestos Similares

5-Bromo-1H-indazole: Lacks the fluorine atom, resulting in different reactivity and biological activity.

6-Fluoro-1H-indazole: Lacks the bromine atom, leading to variations in chemical behavior and applications.

5-Chloro-6-fluoro-1H-indazole: Substitution of bromine with chlorine alters the compound’s properties.

Uniqueness: 5-Bromo-6-fluoro-1H-indazole is unique due to the presence of both bromine and fluorine atoms, which confer distinct chemical and biological properties. This dual substitution enhances its reactivity and potential for diverse applications in research and industry.

Actividad Biológica

5-Bromo-6-fluoro-1H-indazole is a compound of significant interest in medicinal chemistry and pharmacology due to its diverse biological activities. This article provides an overview of its mechanisms of action, pharmacological effects, and potential therapeutic applications, supported by data tables and case studies.

Chemical Structure and Properties

This compound has the chemical formula CHBrFN and is characterized by a bromine atom at the 5-position and a fluorine atom at the 6-position of the indazole ring. This unique substitution pattern enhances its reactivity and biological properties compared to other indazole derivatives.

Target of Action

The compound primarily acts as a histone deacetylase (HDAC) inhibitor, which plays a crucial role in gene expression regulation. By inhibiting HDACs, this compound promotes a more relaxed chromatin structure, facilitating increased gene transcription.

Biochemical Pathways

The inhibition of HDACs by this compound affects various signaling pathways involved in cell proliferation, apoptosis, and differentiation. This mechanism underlies its potential therapeutic effects in cancer treatment and other diseases associated with dysregulated gene expression.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. In vitro assays have demonstrated its effectiveness against several human cancer cell lines:

| Cell Line | IC (µM) | Effect |

|---|---|---|

| K562 (CML) | 5.15 | Induces apoptosis |

| A549 (Lung cancer) | 12.0 | Cell cycle arrest |

| PC-3 (Prostate cancer) | 10.5 | Inhibits proliferation |

| Hep-G2 (Liver cancer) | 15.0 | Induces apoptosis |

The compound has shown selective toxicity towards cancer cells while sparing normal cells, indicating its potential for targeted therapy .

Antimicrobial Activity

This compound also exhibits antimicrobial properties. It has been tested against various bacterial strains, showing promising results:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 15.6 µg/mL |

| Escherichia coli | 125 µg/mL |

| Klebsiella pneumoniae | 15.6 µg/mL |

These findings suggest that the compound could be developed as an antimicrobial agent, particularly against resistant strains like MRSA .

Study on Antitumor Effects

A study evaluated the antitumor effects of various indazole derivatives, including this compound, on K562 cells. The results indicated that the compound significantly induced apoptosis through modulation of the Bcl-2 family proteins and activation of the p53 pathway .

Study on Antimicrobial Properties

Another investigation assessed the antimicrobial efficacy of this compound against biofilm-forming bacteria. The results demonstrated that it inhibited biofilm formation effectively at concentrations comparable to standard antibiotics like ciprofloxacin .

Propiedades

IUPAC Name |

5-bromo-6-fluoro-1H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrFN2/c8-5-1-4-3-10-11-7(4)2-6(5)9/h1-3H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNNFNEIFQIAWNY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C=NNC2=CC(=C1Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrFN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10676896 | |

| Record name | 5-Bromo-6-fluoro-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10676896 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105391-70-6 | |

| Record name | 5-Bromo-6-fluoro-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10676896 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.